3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine
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Overview
Description
3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups and heterocyclic rings, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrazin-2-amine structure, followed by the introduction of the difluoromethoxy and difluoropyrrolidinyl groups. The reaction conditions often involve the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or difluoropyrrolidinyl groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted analogs with different functional groups.
Scientific Research Applications
3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(difluoromethoxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3,3-difluoropyrrolidine derivatives
- 2-oxa-5-azabicyclo[2.2.1]heptane analogs
Uniqueness
3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[221]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine stands out due to its combination of multiple functional groups and heterocyclic rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H19F4N7O2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine |
InChI |
InChI=1S/C18H19F4N7O2/c19-16(20)31-15-14(23)24-5-12(25-15)11-4-13(28-2-1-18(21,22)8-28)27-17(26-11)29-6-10-3-9(29)7-30-10/h4-5,9-10,16H,1-3,6-8H2,(H2,23,24)/t9-,10-/m0/s1 |
InChI Key |
AVWDJSXSWJBVBP-UWVGGRQHSA-N |
Isomeric SMILES |
C1CN(CC1(F)F)C2=NC(=NC(=C2)C3=CN=C(C(=N3)OC(F)F)N)N4C[C@@H]5C[C@H]4CO5 |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC(=NC(=C2)C3=CN=C(C(=N3)OC(F)F)N)N4CC5CC4CO5 |
Origin of Product |
United States |
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